2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride is a chemical compound with significant applications in various fields of science It is a derivative of phenylalanine, an essential amino acid, and contains a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can influence the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s chemical properties and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZGHXWILEJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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